2-Cyano-5-(2-fluorophenyl)phenol
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Overview
Description
2-Cyano-5-(2-fluorophenyl)phenol is an organic compound with the molecular formula C13H8FNO. It is a derivative of phenol, characterized by the presence of a cyano group (-CN) and a fluorophenyl group (-C6H4F) attached to the phenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-5-(2-fluorophenyl)phenol typically involves multi-step organic reactions. One common method involves the preparation of 2-cyanophenol, which can be synthesized by preparing salicylaldoxime, followed by dehydration and hydrolytic-acidification reactions. The dehydration step uses anhydride as a dehydrating agent, and the hydrolytic-acidification reaction employs a 10 to 30 mass percent alkaline solution at temperatures between 100 to 150°C .
Industrial Production Methods
Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-5-(2-fluorophenyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group (-NH2).
Substitution: The phenolic hydroxyl group (-OH) can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides (R-X) or acyl chlorides (R-COCl) are used in substitution reactions.
Major Products Formed
Scientific Research Applications
2-Cyano-5-(2-fluorophenyl)phenol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and electronic materials
Mechanism of Action
The mechanism of action of 2-Cyano-5-(2-fluorophenyl)phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The cyano and fluorophenyl groups contribute to its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
2-Cyanophenol: Shares the cyano group but lacks the fluorophenyl group.
5-Fluoro-2-hydroxybenzonitrile: Similar structure but with different substitution patterns.
2-Fluorophenol: Contains the fluorophenyl group but lacks the cyano group.
Uniqueness
2-Cyano-5-(2-fluorophenyl)phenol is unique due to the presence of both the cyano and fluorophenyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(2-fluorophenyl)-2-hydroxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO/c14-12-4-2-1-3-11(12)9-5-6-10(8-15)13(16)7-9/h1-7,16H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCNTWSHORKKNFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)C#N)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673447 |
Source
|
Record name | 2'-Fluoro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214379-91-5 |
Source
|
Record name | 2'-Fluoro-3-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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